Tris(dibenzylideneacetone) dipalladium(0)

概要

説明

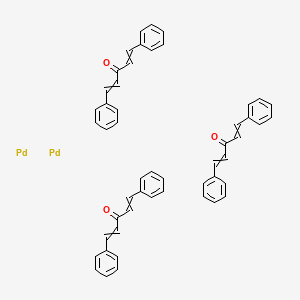

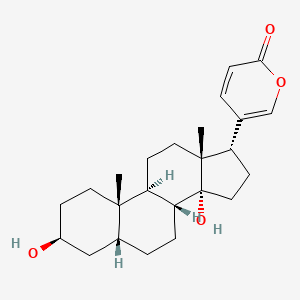

Tris(dibenzylideneacetone) dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). The compound is a dark-purple/brown solid, which is modestly soluble in organic solvents .

Synthesis Analysis

Tris(dibenzylideneacetone) dipalladium(0) participates in the synthesis of azepane . The crystal structure of Pd2(dba)3 has been determined by three-dimensional X-ray data. Crystals of Pd2(dba)3 are reported to crystallize in the triclinic system .Molecular Structure Analysis

The molecular structure of Tris(dibenzylideneacetone) dipalladium(0) has been determined by three-dimensional X-ray data . The pair of Pd atoms are separated by 320 pm but are tied together by dba units .Chemical Reactions Analysis

Tris(dibenzylideneacetone) dipalladium(0) is used as a catalyst for various coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination .Physical And Chemical Properties Analysis

Tris(dibenzylideneacetone) dipalladium(0) has a molar mass of 915.73 g·mol−1. It has a melting point of 152 to 155 °C .科学的研究の応用

Catalysis in Asymmetric Synthesis : It is used as a catalyst in the asymmetric synthesis of α-aminoamides, achieving high enantiomeric excess (up to 99% ee) (Nanayakkara & Alper, 2003).

Source of Soluble Palladium Species : This compound serves as a source of soluble palladium species for catalysis and as a precursor in synthesizing complex palladium structures. It's notable that commercially available samples may contain significant amounts of palladium nanoparticles (Zalesskiy & Ananikov, 2012).

Organometallic Coupling Reactions : Tris(dibenzylideneacetone)dipalladium(0) in combination with other reagents is useful for organometallic coupling reactions, leading to new carbon-carbon bond formation (Roy & Roy, 2009).

Synthesis of Palladium Nanoparticles : It has been utilized in the synthesis of palladium nanoparticles and microstructures, which are significant in catalysis and material science applications (Leonard & Franzen, 2009).

Potential in Medical Research : Remarkably, Tris(dibenzylideneacetone) dipalladium has shown therapeutic effects in medical research, particularly in alleviating immune complex-mediated conditions such as IgA nephropathy (Wu et al., 2020).

Preparation of Recyclable Catalysts : This complex is used in the preparation of recyclable palladium on carbon catalysts, displaying efficiency in cross-coupling and hydrogenation reactions (Yakukhnov et al., 2018).

Inducing Apoptosis in Chronic Lymphocytic Leukemia B-Cells : In oncological research, it has been effective in inducing apoptosis in B-cells of chronic lymphocytic leukemia, presenting a potential therapeutic avenue (Kay et al., 2016).

Safety And Hazards

将来の方向性

Tris(dibenzylideneacetone) dipalladium(0) has shown significant antiproliferative activity against melanoma cells . It has also been found to be effective against melanoma growth in vitro and in vivo . Further preclinical evaluation of Tris(dibenzylideneacetone) dipalladium(0) and related complexes is warranted .

特性

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYTURSJDMMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dibenzylideneacetone) dipalladium(0) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)

![5-(methylsulfanylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B7889034.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)

![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)

![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate](/img/structure/B7889083.png)